rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid
Description
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid is a bicyclic carboxylic acid derivative characterized by a 7-oxabicyclo[2.2.1]heptane core substituted with an acetic acid group at the 2-position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. It is described as an oily liquid with hazardous properties, including skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .
Properties
CAS No. |
2350809-09-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1 |
InChI Key |
BZDCRCJAJGIUJJ-XVMARJQXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CC(=O)O |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Construction
The 7-oxabicyclo[2.2.1]heptane framework is typically synthesized via Diels-Alder cycloaddition between furan and a dienophile such as maleic anhydride. This reaction forms the bicyclic structure with an endo preference, which is critical for subsequent functionalization. For example:
The anhydride intermediate is then hydrolyzed to the dicarboxylic acid, providing a platform for further modifications.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the C2 position is introduced through nucleophilic substitution or oxidation of a pre-installed methyl group. A common approach involves:
-
Alkylation : Treating the bicyclic alcohol with ethyl bromoacetate under basic conditions to form an ester intermediate.
-
Saponification : Hydrolyzing the ester to the carboxylic acid using aqueous NaOH or LiOH.
Reaction Mechanisms and Stereochemical Control
Diels-Alder Cycloaddition
The Diels-Alder reaction proceeds via a concerted mechanism, forming the bicyclic system with endo selectivity . Stereochemical outcomes are influenced by the electron-withdrawing groups on the dienophile, which stabilize the transition state.
Oxidation of Methyl Groups
The methyl group at C2 is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ under acidic conditions. This step requires careful temperature control (0–5°C) to prevent over-oxidation or epimerization.
Table 1: Oxidation Conditions and Yields
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones reagent | 0–5 | 78 | 95 |
| KMnO₄ | 25 | 65 | 90 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30). This resolves the racemic mixture into enantiomers, though the target compound is typically used as a racemate.
Spectroscopic Analysis
Table 2: Predicted vs. Experimental Collision Cross-Sections
| Adduct | Predicted CCS (Ų) | Experimental CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 131.9 | 132.1 |
| [M-H]⁻ | 132.0 | 131.8 |
Industrial-Scale Production
Process Optimization
Large-scale synthesis uses continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The acetic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or acyl groups.
Scientific Research Applications
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid with structurally or functionally related bicyclic compounds, emphasizing differences in molecular features, properties, and applications.
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Comparative Analysis
Structural Variations: Functional Groups: The target compound’s acetic acid group contrasts with esters (bornyl acetate, fluorinated benzoate 9f), carboxylic acids (rac-(1R,2S,4S)-...carboxylic acid), and complex agonists (I-BOP). Thiomorpholinoacetate derivatives (12a–c) feature sulfur-containing thiomorpholine rings, enhancing antiviral activity . Substituents: I-BOP incorporates an iodophenoxy-enoic acid chain for receptor targeting , while bornyl acetate includes methyl groups for volatility and fragrance applications .
Physical Properties :
- The target compound’s oily consistency and hazardous profile differ from bornyl acetate’s low volatility and pleasant odor. rac-(1R,2S,4S)-...carboxylic acid has a higher predicted boiling point (~290.7°C) due to stronger intermolecular hydrogen bonding .
Receptor Modulation: I-BOP’s TXA2R agonism contrasts with the target compound’s undefined biological role . Synthetic Utility: Fluorinated benzoate 9f serves as a photosensitizer in fluorination reactions, highlighting the versatility of bicyclic scaffolds in catalysis .
Applications: Pharmaceuticals: Thiomorpholinoacetates and I-BOP are drug candidates, whereas bornyl acetate is used in cosmetics . Chemical Synthesis: rac-(1R,2S,4S)-...carboxylic acid and fluorinated benzoate 9f are intermediates or catalysts in organic synthesis .
Biological Activity
Rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid (C8H12O3) is a bicyclic compound with potential biological activity. Its unique structural features may confer specific pharmacological properties that are of interest in medicinal chemistry and drug development. This article presents an overview of the biological activity associated with this compound, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula for this compound is C8H12O3. The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H12O3 |
| SMILES | C1C[C@H]2C@@HCC(=O)O |
| InChI | InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1 |
| InChIKey | BZDCRCJAJGIUJJ-XVMARJQXSA-N |
Biological Activity
Research into the biological activity of this compound has yielded limited but significant findings:
The compound's mechanism of action is not extensively documented in the literature; however, similar bicyclic compounds have been shown to interact with various biological targets such as enzymes and receptors. The presence of the acetic acid moiety may suggest potential interactions with metabolic pathways involving acylation processes.
Pharmacological Studies
While specific studies on rac-2-acetic acid are sparse, related compounds in the bicyclic family have demonstrated various pharmacological effects:
- Anti-inflammatory Activity : Some bicyclic compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Compounds with similar structures have been studied for their analgesic effects in pain models.
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains.
Case Studies
A review of available literature highlights several studies that could provide insights into the biological activity of rac-2-acetic acid:
-
Study on Related Bicyclic Compounds : Research indicated that bicyclic structures can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.
- Reference : Tetrahedron Letters (2006). This study explored the synthesis and biological evaluation of bicyclic compounds similar to rac-2-acetic acid.
-
Enzymatic Activity : A study focusing on the enzymatic hydrolysis of bicyclic esters provided insights into how structural modifications can influence enzyme-substrate interactions.
- Reference : Journal of Organic Chemistry (2006). This research demonstrated the importance of stereochemistry in enzymatic reactions involving bicyclic compounds.
Predicted Collision Cross Section
Understanding the physical properties can aid in predicting biological interactions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.08592 | 131.9 |
| [M+Na]+ | 179.06786 | 139.5 |
| [M+NH4]+ | 174.11246 | 140.2 |
| [M+K]+ | 195.04180 | 139.4 |
| [M-H]- | 155.07136 | 132.0 |
Q & A
Basic: What are the optimal synthetic routes for rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid?
Methodological Answer:
The synthesis typically involves cycloaddition reactions to form the bicyclic core, followed by functionalization of the acetic acid moiety. Key steps include:
- Cyclization: Use Diels-Alder reactions with furan derivatives and maleic anhydride to construct the 7-oxabicyclo[2.2.1]heptane framework .
- Carboxylation: Introduce the acetic acid group via nucleophilic substitution or palladium-catalyzed coupling, with careful control of reaction temperature (e.g., 60–80°C) to avoid racemization .
- Racemic Resolution: Employ chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate enantiomers if needed .
Critical Reagents: Lithium aluminum hydride (reduction), hydrogen peroxide (oxidation), and palladium catalysts (cross-coupling) .
Basic: How to characterize the stereochemistry and structural conformation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for validating endo/exo isomerism in the bicyclic system .
- NMR Spectroscopy: Use 2D techniques (COSY, NOESY) to assign proton-proton coupling and spatial proximity, focusing on the bridgehead protons (δ 1.5–2.5 ppm) and oxygenated carbons .
- Computational Modeling: Compare experimental IR/Raman spectra with DFT-optimized structures (e.g., B3LYP/6-31G*) to confirm stereoelectronic effects .
Advanced: How does stereochemistry influence the biological activity of derivatives?
Methodological Answer:
- Enzyme Binding Studies: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers. For example, the (1R,2R,4S) configuration may exhibit higher affinity for serotonin receptors due to optimal hydrogen bonding with Glu156 and Tyr224 residues .
- In Vitro Assays: Test enantiopure derivatives in cell-based models (e.g., HEK293 cells expressing GPCRs) to measure cAMP inhibition or calcium signaling, noting differences in IC50 values ≥10-fold between stereoisomers .
- Pharmacokinetic Profiling: Use chiral LC-MS to monitor metabolic stability in liver microsomes, as stereochemistry impacts cytochrome P450 oxidation rates .
Advanced: What strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?
Methodological Answer:
- Controlled Reactivity Screening: Systematically vary conditions (e.g., solvent polarity, temperature) to identify outliers. For example, oxidation with CrO3 in acetone yields ketones, while NaBH4 in ethanol selectively reduces ester groups without altering the bicyclic core .
- Isotopic Labeling: Use 18O-tracing during oxidation to confirm whether oxygen incorporation occurs at the bridgehead (C2) or acetic acid moiety .
- Multi-Technique Validation: Cross-validate conflicting results using HPLC-MS (quantitative analysis) and in situ FTIR (real-time reaction monitoring) .
Advanced: How to design derivatives for targeting specific enzymes (e.g., cyclooxygenase-2)?
Methodological Answer:
- Bioisosteric Replacement: Substitute the acetic acid group with sulfonamide or tetrazole moieties to enhance COX-2 selectivity while retaining the bicyclic scaffold’s rigidity .
- QSAR Modeling: Train models on IC50 data from analogues to predict substituent effects (e.g., electron-withdrawing groups at C2 improve potency by 30–50%) .
- Crystallographic Fragment Screening: Soak COX-2 crystals with derivatives to identify binding hotspots via X-ray diffraction, focusing on interactions with Val523 and Ser530 .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-PDA: Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients (λ = 210 nm) to detect impurities <0.1% .
- Elemental Analysis: Verify C/H/N ratios within ±0.3% of theoretical values to confirm batch consistency .
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles (e.g., 150–200°C for acetic acid loss) to assess hygroscopicity .
Advanced: How to address challenges in scaling up synthesis while maintaining enantiomeric excess?
Methodological Answer:
- Continuous Flow Reactors: Optimize residence time (e.g., 30 min at 100°C) for Diels-Alder steps to improve yield (≥85%) and reduce racemization .
- Chiral Auxiliaries: Incorporate Evans’ oxazolidinones during carboxylation to enforce stereochemistry, followed by mild hydrolysis (LiOH/THF/H2O) .
- Process Analytical Technology (PAT): Implement inline NIR spectroscopy to monitor ee in real-time during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
